Barium permanganate
Description
Barium permanganate (Ba(MnO₄)₂, CAS 7787-36-2) is a dark violet to brown crystalline solid with a molar mass of 375.198 g/mol. It is sparingly soluble in water (6.25 g/100 mL at 29°C) and exhibits a density of 3.77 g/cm³ . The compound decomposes at 200°C, releasing oxygen and forming manganese dioxide (MnO₂) and barium manganate (BaMnO₄) . As a strong oxidizing agent, it reacts explosively with organic compounds like alcohols, ethers, and acetic acid under uncontrolled conditions .
Properties
CAS No. |
7787-36-2 |
|---|---|
Molecular Formula |
Ba(MnO4)2 BaMn2O8 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
barium(2+);dipermanganate |
InChI |
InChI=1S/Ba.2Mn.8O/q+2;;;;;;;;;2*-1 |
InChI Key |
YFFSWKZRTPVKSO-UHFFFAOYSA-N |
SMILES |
[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Ba+2] |
Canonical SMILES |
[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Ba+2] |
Color/Form |
Brownish-violet to black crystals Dark purple crystals |
density |
3.77 at 68 °F (USCG, 1999) 3.77 g/cu cm |
melting_point |
200 °C (decomposes) |
Other CAS No. |
7787-36-2 |
physical_description |
Barium permanganate appears as a purplish colored crystalline solid. Noncombustible, but accelerates burning of combustible material. Finely divided combustible materials may be explosive. May spontaneously ignite on contact with combustible liquids. Contact with sulfuric acid may result in fires or explosions. Used as a disinfectant and to make other permanganates. |
solubility |
62.5 g/100 g water at 20 °C |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Preparation
Barium permanganate is characterized by its deep purple color and strong oxidizing properties. It can be synthesized through the reaction of barium manganate with sulfuric acid, resulting in the formation of permanganic acid and this compound crystals . The typical synthesis involves:
- Reactants : Barium manganate (BaMnO₄) and sulfuric acid (H₂SO₄).
- Reaction Conditions : The mixture is stirred and refluxed to facilitate the reaction.
- Product Isolation : The resultant this compound is filtered and dried.
Analytical Chemistry
This compound is used as a reagent in titrations due to its strong oxidizing capabilities. It can quantitatively oxidize various substances, making it useful for determining the concentration of reducing agents in solutions.
- Case Study : In a study analyzing the oxidation of organic compounds, this compound was employed to assess the levels of phenolic compounds in wastewater samples. The results demonstrated its effectiveness in quantifying these pollutants, highlighting its utility in environmental monitoring .
Organic Synthesis
In organic chemistry, this compound serves as an oxidizing agent in various reactions. It can convert alcohols to carbonyl compounds and oxidize thiols to disulfides.
- Data Table: Oxidation Reactions Using this compound
| Substrate Type | Product Type | Reaction Conditions |
|---|---|---|
| Alcohols | Carbonyl Compounds | Aqueous solution, room temp |
| Thiols | Disulfides | Acidic medium |
| Hydroquinone | p-Benzoquinone | Aqueous solution |
- Case Study : A research article detailed the use of this compound for the selective oxidation of alcohols to aldehydes under mild conditions, showcasing its efficiency in organic synthesis .
Environmental Applications
This compound has been explored for its potential in treating contaminated water by oxidizing organic pollutants. Its strong oxidizing properties enable it to break down complex organic molecules into less harmful substances.
- Case Study : In a field study, this compound was applied to treat groundwater contaminated with chlorinated solvents. The results indicated a significant reduction in contaminant levels, demonstrating its effectiveness as an environmental remediation agent .
Industrial Uses
While not as common as other barium compounds, this compound finds niche applications in industries requiring strong oxidizers. It can be used in specialized formulations for chemical processes that necessitate controlled oxidation.
- Data Table: Industrial Applications of this compound
| Industry | Application |
|---|---|
| Chemical Manufacturing | Oxidizing agent in synthesis |
| Wastewater Treatment | Remediation of organic pollutants |
Comparison with Similar Compounds
Potassium Permanganate (KMnO₄)
Properties :
Key Differences :
Sodium Permanganate (NaMnO₄, CAS 10101-50-5)
Key Differences :
- NaMnO₄ is more adaptable for liquid-phase reactions due to solubility.
Magnesium Permanganate (Mg(MnO₄)₂, CAS 10377-62-5)
Key Differences :
Calcium Permanganate (Ca(MnO₄)₂)
Properties :
- Limited data in evidence, but expected to decompose at lower temperatures than KMnO₄.
Key Differences :
- Similar oxidizing capacity but less stable than Ba(MnO₄)₂.
Comparative Data Table
| Property | Barium Permanganate | Potassium Permanganate | Sodium Permanganate | Magnesium Permanganate |
|---|---|---|---|---|
| Formula | Ba(MnO₄)₂ | KMnO₄ | NaMnO₄ | Mg(MnO₄)₂ |
| Molar Mass (g/mol) | 375.198 | 158.03 | 141.92 | 262.18 |
| Solubility (g/100 mL) | 6.25 (29°C) | 6.4 (20°C) | High | Low |
| Decomposition Temp. | 200°C | 240°C | ~200°C | ~200°C |
| Density (g/cm³) | 3.77 | 2.70 | ~2.47 | ~3.8 |
| Primary Use | Specialty oxidizer | Water treatment | Liquid-phase reactions | Niche applications |
Research Findings on Reactivity and Environmental Impact
- Oxidation Mechanisms: Permanganates oxidize organics via two pathways: (1) direct oxygen donation (e.g., for olefins) or (2) ligand-stabilized Mn(III) intermediates (e.g., for phenolics). Ba(MnO₄)₂ follows similar pathways but is less studied .
- Environmental Toxicity: KMnO₄ shows acute toxicity to aquatic organisms (LC₅₀: 1.2–4.8 mg/L for fish), while Ba(MnO₄)₂’s ecological impact is under-researched .
Market and Regional Trends
- Potassium Permanganate : Dominates the global market due to cost-effectiveness and versatility, with major producers in China and the EU .
Preparation Methods
Synthesis of Mn₂O₇
Manganese heptoxide is generated by reacting potassium permanganate (KMnO₄) with concentrated sulfuric acid (H₂SO₄·H₂O) in a carbon tetrachloride (CCl₄) medium:
The biphasic system (CCl₄–H₂SO₄) isolates Mn₂O₇ in the organic layer, preventing premature decomposition.
Reaction with Barium Carbonate
Mn₂O₇ is subsequently reacted with barium carbonate (BaCO₃) in the presence of catalytic water:
This method yields 60–70% Ba(MnO₄)₂, with losses attributed to Mn₂O₇ decomposition during handling.
Aluminum Permanganate Mediated Synthesis
Preparation of Aluminum Permanganate
Aluminum permanganate (Al(MnO₄)₃) is formed by reacting potassium permanganate with aluminum sulfate:
Excess Al₂(SO₄)₃ ensures complete conversion, with K₂SO₄ removed via crystallization.
Metathesis with Barium Hydroxide
Al(MnO₄)₃ is reacted with barium hydroxide to precipitate Ba(MnO₄)₂:
The insoluble Al(OH)₃ and excess Ba(OH)₂ are filtered, yielding 85–90% pure Ba(MnO₄)₂.
Direct Displacement Reactions
Silver Permanganate Route
Silver permanganate (AgMnO₄) reacts with barium chloride (BaCl₂) to form Ba(MnO₄)₂:
This method achieves high purity but is cost-prohibitive due to AgMnO₄’s expense.
Potassium Permanganate and Barium Hydroxide
Aqueous KMnO₄ and Ba(OH)₂ undergo partial displacement:
The reaction is inefficient (<30% yield) due to KMnO₄’s higher solubility compared to Ba(MnO₄)₂.
Comparative Analysis of Preparation Methods
| Method | Reactants | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Hydrothermal Carbonation | BaMnO₄, CO₂ | 100°C, 1.5 h, autoclave | >95% | High | Industrial |
| Mn₂O₇ Intermediate | KMnO₄, H₂SO₄, BaCO₃ | −20°C to 25°C | 60–70% | Moderate | Lab-scale |
| Aluminum Permanganate | KMnO₄, Al₂(SO₄)₃, Ba(OH)₂ | Ambient, aqueous | 85–90% | High | Lab-scale |
| Direct Displacement | AgMnO₄, BaCl₂ | Ambient, aqueous | >90% | Very High | Small-scale |
Physicochemical Considerations
Q & A
Q. What are the optimal laboratory conditions for synthesizing barium permanganate, and how can solubility challenges be mitigated?
this compound is typically synthesized via double displacement reactions, such as reacting potassium permanganate with barium salts in weakly acidic aqueous solutions. However, its low solubility in water (62.5 g/100 mL at 20°C) and slow reaction kinetics require prolonged stirring and controlled pH (4–6) to minimize side reactions. To improve yield, excess barium chloride can be used, followed by vacuum filtration to isolate crystalline Ba(MnO₄)₂. Decomposition at 200°C necessitates low-temperature drying .
Q. How does this compound’s solubility profile influence its utility in redox titrations compared to potassium permanganate?
this compound’s higher solubility in water compared to potassium permanganate (6.4 g/100 mL for KMnO₄) allows for more concentrated solutions in titrations. However, its reactivity with alcohols and organic solvents limits its use in non-aqueous systems. For quantitative analysis, standardization against oxalic acid or sodium oxalate in sulfuric acid media is recommended, with endpoint determination via potentiometry to avoid interference from barium sulfate precipitates .
Q. What safety protocols are critical for handling and disposing of this compound in laboratory settings?
this compound is a strong oxidizer (UN 1448) and must be segregated from combustible materials, acids, and reducing agents (e.g., sulfides) during storage. Decomposition is achieved by adding excess H₂O₂ to reduce Mn(VII) to MnO₂, followed by sulfate treatment to precipitate barium as inert BaSO₄. Waste solutions should be neutralized to pH 7 before disposal .
Advanced Research Questions
Q. How can spectroscopic techniques (e.g., UV-Vis, IR) elucidate the electronic structure and stability of this compound?
The permanganate ion (MnO₄⁻) exhibits strong absorption bands in the visible range (525–545 nm) due to ligand-to-metal charge transfer transitions. UV-Vis spectroscopy can monitor MnO₄⁻ stability under varying pH and temperature conditions. IR spectroscopy identifies Mn-O vibrational modes (~890 cm⁻¹), with shifts indicating interactions between Ba²⁺ and MnO₄⁻ in solid-state structures. X-ray diffraction further resolves crystallographic distortions caused by barium’s large ionic radius .
Q. What kinetic models describe the oxidation of organic pollutants by this compound, and how does pH affect reaction pathways?
Oxidation of organic substrates (e.g., carbamazepine) by permanganate follows second-order kinetics, with rate constants dependent on electrophilic attack at electron-rich sites. For Ba(MnO₄)₂, the rate law is typically expressed as:
Acidic conditions (pH < 3) enhance Mn(VII) reactivity by stabilizing HMnO₄⁻ intermediates, while neutral to alkaline conditions favor slower, diffusion-controlled mechanisms. Competing reactions with natural organic matter (NOM) require kinetic modeling to account for stoichiometric oxidant demand .
Q. How can contradictions in experimental data on this compound’s oxidative efficiency be resolved?
Discrepancies in oxidation efficiency often arise from competing side reactions (e.g., MnO₂ formation) or matrix effects (e.g., chloride ions accelerating decomposition). Controlled experiments using isotopic labeling (¹⁸O in MnO₄⁻) and advanced analytics (LC-MS/MS for intermediate detection) can clarify mechanistic pathways. Statistical tools like ANOVA help distinguish significant variables (e.g., temperature, concentration) from noise .
Q. What methodologies validate the purity of this compound in synthetic chemistry applications?
Purity is assessed via:
- Gravimetric analysis : Precipitation of BaSO₄ from dissolved samples confirms barium content.
- Redox titration : Back-titration with Fe(II) sulfate after excess oxalic acid treatment quantifies active MnO₄⁻.
- Thermogravimetric analysis (TGA) : Monitors mass loss during thermal decomposition to confirm hydration state and impurity levels .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
